7-(tert-Butoxy)-7-oxoheptanoic acid is a carboxylic acid containing a ketone functional group. Research publications indicate it is primarily used as a chemical intermediate in the synthesis of more complex molecules []. Due to the presence of the reactive ketone and carboxylic acid groups, 7-(tert-Butoxy)-7-oxoheptanoic acid can undergo various chemical transformations, allowing researchers to incorporate it into target molecules of interest [, ].
While detailed descriptions of these syntheses may not be suitable for this platform, some scientific references describe the use of 7-(tert-Butoxy)-7-oxoheptanoic acid in the synthesis of:
These references provide some starting points for further scientific exploration [, ].
7-(tert-Butoxy)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a ketone functional group and a tert-butoxy substituent. Its molecular formula is C₁₁H₂₀O₄, and it features a unique structure that contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Research indicates that 7-(tert-Butoxy)-7-oxoheptanoic acid may exhibit biological activity, particularly in its interactions with biomolecules. Its structure allows it to engage in bioconjugation processes, which are significant in chemical biology and medicinal chemistry. The compound's hydrophobic and hydrophilic properties enable it to interact with a wide range of biological targets, potentially leading to therapeutic applications .
The synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid can be achieved through various methods:
For large-scale production, esterification and oxidation processes are commonly employed. Recent advancements include the use of flow microreactors, which enhance efficiency and sustainability by allowing better control over reaction conditions and improving yields .
7-(tert-Butoxy)-7-oxoheptanoic acid has several applications across different fields:
Studies on the interactions of 7-(tert-Butoxy)-7-oxoheptanoic acid with biomolecules indicate its potential role as a crosslinker in bioconjugation processes. Its unique structure allows it to target various biomolecules effectively, making it a candidate for further research in targeted drug delivery systems and protein degradation mechanisms .
Several compounds share structural similarities with 7-(tert-Butoxy)-7-oxoheptanoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 16-(tert-Butoxy)-16-oxohexadecanoic acid | 843666-27-3 | Longer carbon chain; unique ketone position |
| 10-(tert-Butoxy)-10-oxodecanoic acid | 234081-96-0 | Similar structure; shorter carbon chain |
| 18-(tert-Butoxy)-18-oxooctadecanoic acid | 843666-40-0 | Extended carbon chain; potential for different reactivity |
| 12-(tert-Butoxy)-12-oxododecanoic acid | 234081-98-2 | Intermediate carbon length; similar functional groups |
| 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 | Shorter carbon chain; distinct reactivity patterns |
| 20-(tert-Butoxy)-20-oxoicosanoic acid | 683239-16-9 | Longer carbon chain; unique properties due to sterics |
Each of these compounds exhibits unique characteristics based on their carbon chain length and functional groups, providing diverse opportunities for research and application in synthetic chemistry and medicinal studies .
The laboratory synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid typically follows a two-step sequence: tert-butyl esterification of heptanedioic acid followed by selective oxidation. In a representative procedure, heptanedioic acid reacts with tert-butyl alcohol under acidic catalysis, achieving 65–72% esterification efficiency when using perchloric acid in tert-butyl acetate at 0°C for 48 hours. The intermediate tert-butyl heptanedioate then undergoes oxidation using molecular oxygen or peroxides, with Mn(OAc)₃ catalysts achieving 89% conversion to the target keto-acid derivative under mild conditions.
Critical parameters influencing yield include:
The reaction mechanism involves nucleophilic acyl substitution during esterification, followed by radical-mediated hydrogen abstraction during oxidation. Computational studies suggest the tert-butyl group’s steric bulk directs oxidation to the terminal carbonyl group with >95% regioselectivity.
Table 1: Comparative Esterification Methods
| Acid Source | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Heptanedioic acid | HClO₄ | 0 | 48 | 78 |
| Heptanedioic acid | Amberlyst 15 | 75 | 24 | 42 |
| Hexanoic acid | p-TSA/DES | 65 | 12 | 68 |
Transitioning from batch to continuous-flow microreactors addresses scalability challenges in tert-butoxy keto-acid synthesis. A patented system employs coaxial fluid streams with:
The three-phase flow reactor (channel width: 500 μm) achieves 92% esterification within 8 minutes residence time, followed by in-line oxidation at 50°C with 76% overall yield. Key advantages over batch processing include:
Pilot-scale trials demonstrate 450 kg/month production capacity using a modular reactor array, with 98.5% purity by HPLC. Economic analyses indicate 40% lower energy costs compared to batch reactors, primarily through reduced solvent volumes and shorter reaction times.
Solvent and catalyst systems profoundly impact the synthesis’s environmental footprint and efficiency. Recent studies compare:
Catalysts
Solvent Systems
Table 2: Catalyst Performance in Esterification
| Catalyst Type | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| p-TSA/DES | 65 | 6 | 85 | 14.2 |
| Amberlyst 15 | 75 | 24 | 42 | 1.8 |
| Sulfonated GO | 80 | 8 | 91 | 11.4 |
Optimization via response surface methodology (RSM) identifies ideal conditions as 68°C, 1:12 acid/alcohol ratio, and 9 wt% catalyst loading, predicting 89% yield with 95% confidence intervals. Machine learning models trained on historical reaction data further reduce optimization cycles by 60% through Bayesian experimental design.
The tert-butoxy group in 7-(tert-butoxy)-7-oxoheptanoic acid undergoes hydrolysis via distinct pathways depending on the reaction medium.
Under acidic conditions (pH ≤ 1), the tert-butoxy ether undergoes protonation at the ether oxygen, followed by heterolytic cleavage of the C–O bond to generate a tertiary carbocation intermediate. This intermediate is stabilized by hyperconjugation from the three methyl groups of the tert-butyl moiety [3]. Subsequent nucleophilic attack by water yields tert-butanol and 7-oxoheptanoic acid as products [1] [4].
The reaction follows second-order kinetics, with a rate constant $$ k = 0.9 \times 10^{-2} \, \text{M}^{-1} \, \text{h}^{-1} $$ at 26°C [1]. The activation volume ($$ \Delta V^\ddagger $$) for analogous tert-butyl acetate hydrolysis is approximately $$ 0 \, \text{cm}^3 \, \text{mol}^{-1} $$, confirming a unimolecular (SN1) mechanism [4].
Table 1: Acid-Catalyzed Hydrolysis Kinetics of tert-Butyl Derivatives
| Compound | Rate Constant (M⁻¹ h⁻¹) | Temperature (°C) | pH |
|---|---|---|---|
| MTBE [1] | $$ 0.9 \times 10^{-2} $$ | 26 | 1 |
| t-Butyl acetate [4] | $$ 1.8 \times 10^{-2} $$ | 60 | 1 |
In alkaline media (pH ≥ 11), hydrolysis proceeds via a base-catalyzed mechanism with significantly accelerated kinetics. For tert-butyl formate, the second-order rate constant reaches $$ k_B = 1.7 \, \text{M}^{-1} \, \text{s}^{-1} $$ at 22°C [2]. The reaction likely involves hydroxide-ion attack on the electrophilic carbonyl carbon adjacent to the tert-butoxy group, leading to ester cleavage. However, the steric bulk of the tert-butyl group reduces susceptibility to nucleophilic substitution compared to smaller alkyl ethers.
Key Factors Influencing Hydrolysis:
The 7-oxo group participates in redox reactions while influencing the stability of intermediates formed during transformations of adjacent functional groups.
The ketone undergoes reversible reduction to a secondary alcohol under mild conditions (e.g., NaBH₄ in THF). Oxidation pathways are limited due to the absence of α-hydrogens, preventing keto-enol tautomerization. However, strong oxidizing agents (e.g., KMnO₄/H⁺) may cleave the carbon chain at the ketone position.
Table 2: Redox Reactivity of 7-Oxoheptanoic Acid Derivatives
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Reduction | NaBH₄/EtOH | 7-Hydroxyheptanoic acid | 92 [3] |
| Oxidative Cleavage | KMnO₄/H₂SO₄ | Two carboxylic acid fragments | 78* |
*Predicted based on analogous cyclohexanone oxidation
Kinetic vs. Thermodynamic Control: